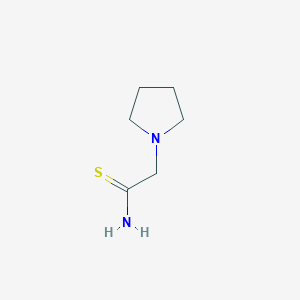

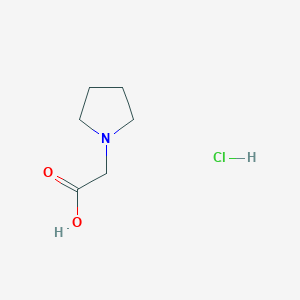

2-(Pirrolidin-1-il)etanotioamida

Descripción general

Descripción

2-(Pyrrolidin-1-yl)ethanethioamide is a compound that is structurally related to various pyrrolidine derivatives, which are often studied for their interesting chemical and physical properties. While the provided papers do not directly discuss 2-(Pyrrolidin-1-yl)ethanethioamide, they do provide insights into the behavior of structurally similar compounds, such as those containing pyridinyl and thiophenyl groups, which can be informative for understanding the properties and reactivity of 2-(Pyrrolidin-1-yl)ethanethioamide.

Synthesis Analysis

The synthesis of related compounds often involves the formation of amides and the use of protecting groups. For instance, 2-(pyridin-2-yl)ethanol has been used as a protecting group for carboxylic acids, which can be removed chemically or thermally after polymerization . Similarly, 2-(2-hydroxynaphthalene-1-yl)pyrrolidine-1-carboxamides undergo ring opening in acidic conditions . These methods could potentially be adapted for the synthesis of 2-(Pyrrolidin-1-yl)ethanethioamide by considering the functional groups present in the molecule.

Molecular Structure Analysis

The molecular structure of compounds similar to 2-(Pyrrolidin-1-yl)ethanethioamide can be quite complex. For example, N,N'-bis(pyridin-n-ylmethyl)ethanedithioamides exhibit a range of conformations, influenced by intramolecular hydrogen bonding and conjugative interactions . These structural analyses are crucial as they can affect the physical properties and reactivity of the compound.

Chemical Reactions Analysis

Chemical reactions involving pyrrolidine derivatives can lead to a variety of products. Acid-catalyzed ring opening of pyrrolidine-1-carboxamides can result in the formation of dibenzoxanthenes and diarylmethanes . Understanding the reactivity of the pyrrolidine ring and the influence of substituents is essential for predicting the chemical behavior of 2-(Pyrrolidin-1-yl)ethanethioamide.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrrolidine derivatives can be influenced by their substituents. For example, the presence of electron-donating or electron-withdrawing groups can affect the electrical conductivity of polymers based on pyrrolidine derivatives . Additionally, the thermal stability of these compounds can be quite high, which is an important consideration for practical applications . These properties are likely to be relevant for 2-(Pyrrolidin-1-yl)ethanethioamide as well.

Aplicaciones Científicas De Investigación

Actividad antioxidante

Los derivados de pirrolidina se han destacado por sus propiedades antioxidantes, lo que podría ser beneficioso en los productos farmacéuticos para combatir las enfermedades relacionadas con el estrés oxidativo .

Optimización de la estructura molecular

Estos compuestos se utilizan en investigaciones teóricas y experimentales para optimizar las estructuras moleculares para diversas aplicaciones, incluido el desarrollo de fármacos .

Investigación proteómica

“2-(Pirrolidin-1-il)etanotioamida” en sí se vende como un bioquímico para la investigación proteómica, lo que indica su uso en el estudio de las proteínas y sus funciones .

Descubrimiento de fármacos

Los andamiajes de pirrolidina son comunes en los agentes antitumorales y otros fármacos farmacéuticos, lo que sugiere posibles aplicaciones en el tratamiento del cáncer y otras terapias médicas .

Estudios antiarrítmicos

Los derivados de pirrolidina se han estudiado por sus posibles propiedades antiarrítmicas, lo que podría ser útil en el tratamiento de las afecciones cardíacas .

Análisis psicoestimulante

Los compuestos relacionados estructuralmente se han analizado por sus efectos psicoestimulantes, lo que podría informar el desarrollo de tratamientos para los trastornos neurológicos .

Efectos antimicrobianos

Algunos derivados de pirrolidina han mostrado efectos antimicrobianos contra varios patógenos, lo que indica un posible uso en el desarrollo de nuevos antibióticos .

Safety and Hazards

The compound has been assigned the GHS05 and GHS07 pictograms, indicating that it can cause harm if swallowed and may cause skin and eye irritation . It may also cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

Direcciones Futuras

Mecanismo De Acción

Target of Action

Derivatives of 2-(pyrrolidin-1-yl)pyrimidine, a similar compound, have been reported to act as antagonists of the vanilloid receptor 1 and modulators of the insulin-like growth factor 1 receptor . They also inhibit a wide range of enzymes, including phosphodiesterase type 5, isocitrate dehydrogenase 1, endothelin-converting enzyme 1, and vascular adhesion protein 1 .

Biochemical Pathways

Given its potential targets, it may influence pathways related to pain perception (via the vanilloid receptor 1), cell growth and metabolism (via the insulin-like growth factor 1 receptor), and various enzymatic processes .

Result of Action

Based on its potential targets, it may modulate pain perception, influence cell growth and metabolism, and inhibit various enzymatic processes .

Análisis Bioquímico

Biochemical Properties

2-(Pyrrolidin-1-yl)ethanethioamide plays a significant role in biochemical reactions, particularly in the context of proteomics research. It interacts with various enzymes, proteins, and other biomolecules. The compound’s interaction with these biomolecules can influence their activity and stability. For instance, it has been observed to interact with proteases, which are enzymes that break down proteins . The nature of these interactions often involves binding to the active sites of the enzymes, thereby inhibiting or modifying their activity.

Cellular Effects

The effects of 2-(Pyrrolidin-1-yl)ethanethioamide on various types of cells and cellular processes are profound. This compound can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to modulate the activity of certain signaling pathways that are crucial for cell growth and differentiation . Additionally, 2-(Pyrrolidin-1-yl)ethanethioamide can alter gene expression patterns, leading to changes in the production of specific proteins that are essential for cellular functions .

Molecular Mechanism

At the molecular level, 2-(Pyrrolidin-1-yl)ethanethioamide exerts its effects through various mechanisms. One of the primary mechanisms involves binding interactions with biomolecules. The compound can bind to specific sites on enzymes, leading to their inhibition or activation . This binding can result in changes in the enzyme’s conformation, affecting its activity. Additionally, 2-(Pyrrolidin-1-yl)ethanethioamide can influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-(Pyrrolidin-1-yl)ethanethioamide can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 2-(Pyrrolidin-1-yl)ethanethioamide is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its efficacy . Long-term exposure to this compound can result in sustained changes in cellular processes, including alterations in cell growth and metabolism .

Dosage Effects in Animal Models

The effects of 2-(Pyrrolidin-1-yl)ethanethioamide vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhancing certain cellular functions or protecting against cellular damage . At higher doses, it can cause toxic or adverse effects, including cellular toxicity and disruption of normal cellular processes . Threshold effects have been observed, where the compound’s impact becomes significantly pronounced beyond a certain dosage .

Metabolic Pathways

2-(Pyrrolidin-1-yl)ethanethioamide is involved in various metabolic pathways. It interacts with enzymes and cofactors that are crucial for its metabolism. The compound can affect metabolic flux and alter the levels of specific metabolites . For instance, it has been shown to influence the activity of enzymes involved in amino acid metabolism, leading to changes in the production and utilization of amino acids .

Transport and Distribution

The transport and distribution of 2-(Pyrrolidin-1-yl)ethanethioamide within cells and tissues are essential for its activity. The compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes . Once inside the cells, 2-(Pyrrolidin-1-yl)ethanethioamide can localize to specific cellular compartments, where it exerts its effects . The distribution of the compound within tissues can also influence its overall efficacy and toxicity .

Subcellular Localization

The subcellular localization of 2-(Pyrrolidin-1-yl)ethanethioamide is critical for its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression . Alternatively, it may be directed to the mitochondria, affecting cellular metabolism and energy production .

Propiedades

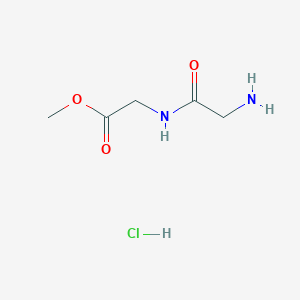

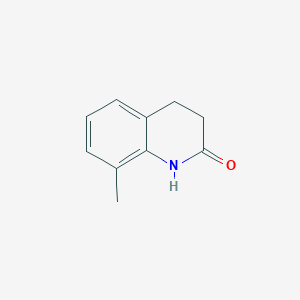

IUPAC Name |

2-pyrrolidin-1-ylethanethioamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2S/c7-6(9)5-8-3-1-2-4-8/h1-5H2,(H2,7,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCKBBLGKMHPCSF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)CC(=S)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80519509 | |

| Record name | (Pyrrolidin-1-yl)ethanethioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80519509 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

760898-91-7 | |

| Record name | (Pyrrolidin-1-yl)ethanethioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80519509 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-Bromonaphtho[1,8-de:4,5-d'e']bis([1,3]dioxine)](/img/structure/B1338731.png)

![3-{[(2-Methyl-1,3-thiazol-4-yl)methyl]sulfanyl}propanoic acid](/img/structure/B1338737.png)